

Unveiling the Therapeutic Potential of Thiazole-Thiomorpholine Scaffolds: A Technical Overview

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Compound of Interest

Compound Name: 3-(1,3-Thiazol-2-yl)thiomorpholine

Cat. No.: B1379335

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of the molecular scaffold represented by **3-(1,3-thiazol-2-yl)thiomorpholine**. Direct biological data for this specific compound (CAS No: 933701-85-0) is not publicly available at the time of this writing. The information presented herein is extrapolated from the well-documented activities of the broader class of 2-aminothiazole derivatives and related thiazole-containing compounds.

Introduction: The Promise of Thiazole-Based Heterocycles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The 2-aminothiazole moiety, in particular, is a key structural component in several clinically approved drugs, such as the kinase inhibitor dasatinib.[5]

The incorporation of a thiomorpholine ring introduces a saturated, sulfur-containing heterocycle that can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This strategic combination of a planar, aromatic thiazole with a flexible,

three-dimensional thiomorpholine offers a compelling avenue for the exploration of new chemical space in drug discovery.

This whitepaper will explore the potential biological activities of **3-(1,3-thiazol-2-yl)thiomorpholine** by examining the established pharmacology of structurally related 2-aminothiazole derivatives. It will also present generalized experimental protocols and conceptual workflows relevant to the preclinical evaluation of such novel chemical entities.

Potential Biological Activities of Thiazole-Thiomorpholine Analogs

While specific data for **3-(1,3-thiazol-2-yl)thiomorpholine** is unavailable, the extensive research on 2-aminothiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The following table summarizes the diverse biological activities reported for various analogs.

Biological Activity	Compound Class/Example	Key Findings	Reference
Anticancer	2-amino-thiazole-5-carboxylic acid phenylamide derivatives	Potent and selective antiproliferative activity against human K563 leukemia cells.	[5]
Anticancer	Piperazinyl-thiazole acetamide scaffold	Submicromolar inhibition of VEGFR-2 and high selectivity against leukemia and prostate cancer cell lines.	[5]
Anticancer	2-amino-5-benzoyl-4-(2-furyl)thiazoles	In vitro anti-tubercular activities and activity against various cancer cell lines.	[1]
Antimicrobial	Thiazolyl-thiourea derivatives with halogen substitutions	Promising efficacy toward staphylococcal species with MIC values ranging from 4 to 16 µg/mL.	[4]
Anti-inflammatory	General 2-aminothiazole derivatives	Inhibition of carrageenin-induced edema.	[1]
Antiviral	General 2-aminothiazole derivatives	Reported anti-HIV activity.	[4]

Conceptual Experimental Protocols

The evaluation of a novel compound like **3-(1,3-thiazol-2-yl)thiomorpholine** would involve a series of well-established in vitro and in vivo assays. Below are generalized protocols for key biological screenings.

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines.

Methodology:

- **Cell Culture:** Human cancer cell lines (e.g., K563, PC12, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Compound Preparation:** The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
- **Cell Treatment:** Cells are seeded in 96-well plates and incubated to allow for attachment. They are then treated with varying concentrations of the test compound and a vehicle control.
- **MTT Incubation:** After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved in a solubilization buffer.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.

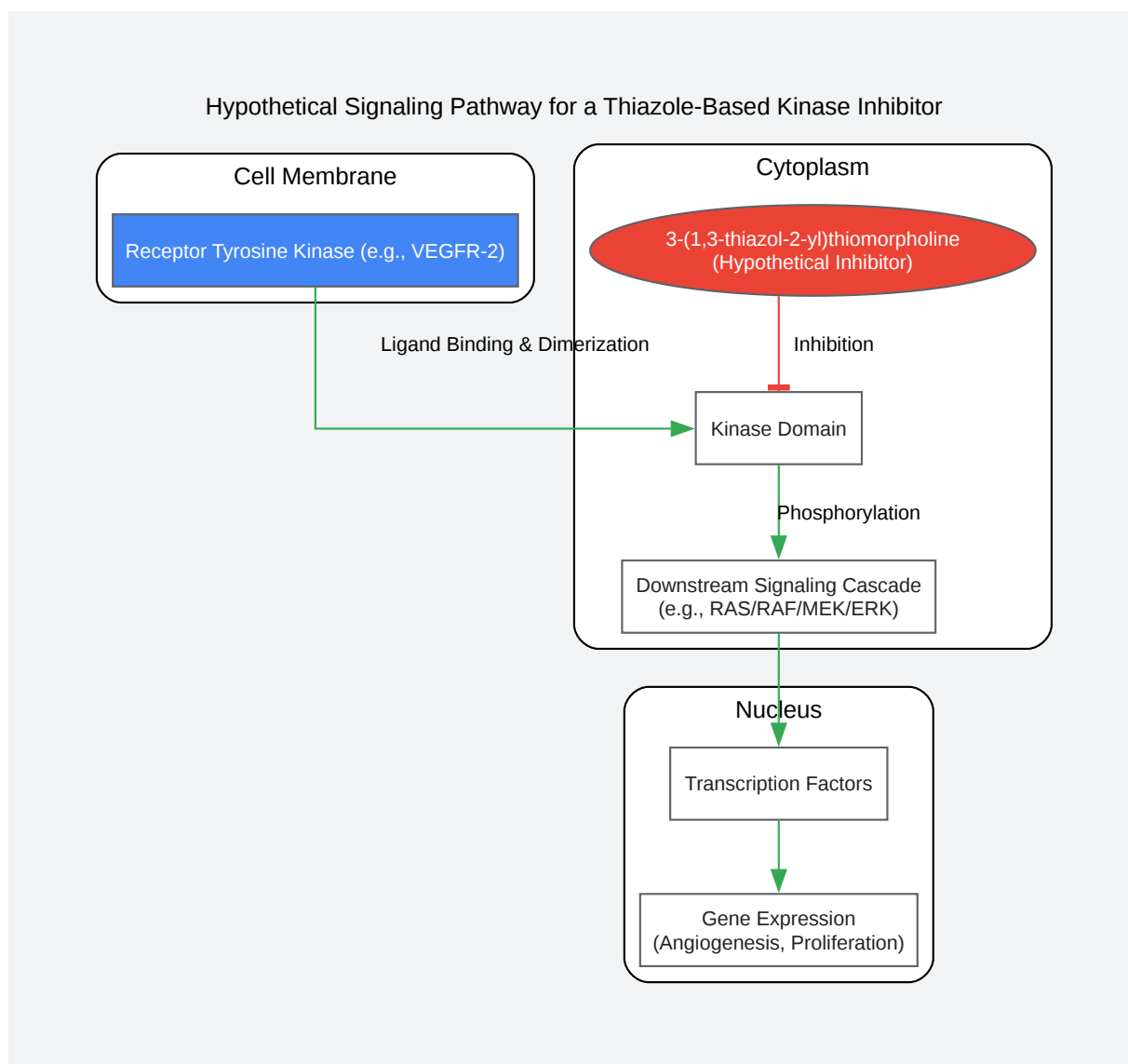
Methodology:

- **Microorganism Preparation:** Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

- **Compound Dilution:** The test compound is serially diluted in a 96-well microtiter plate containing broth media.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

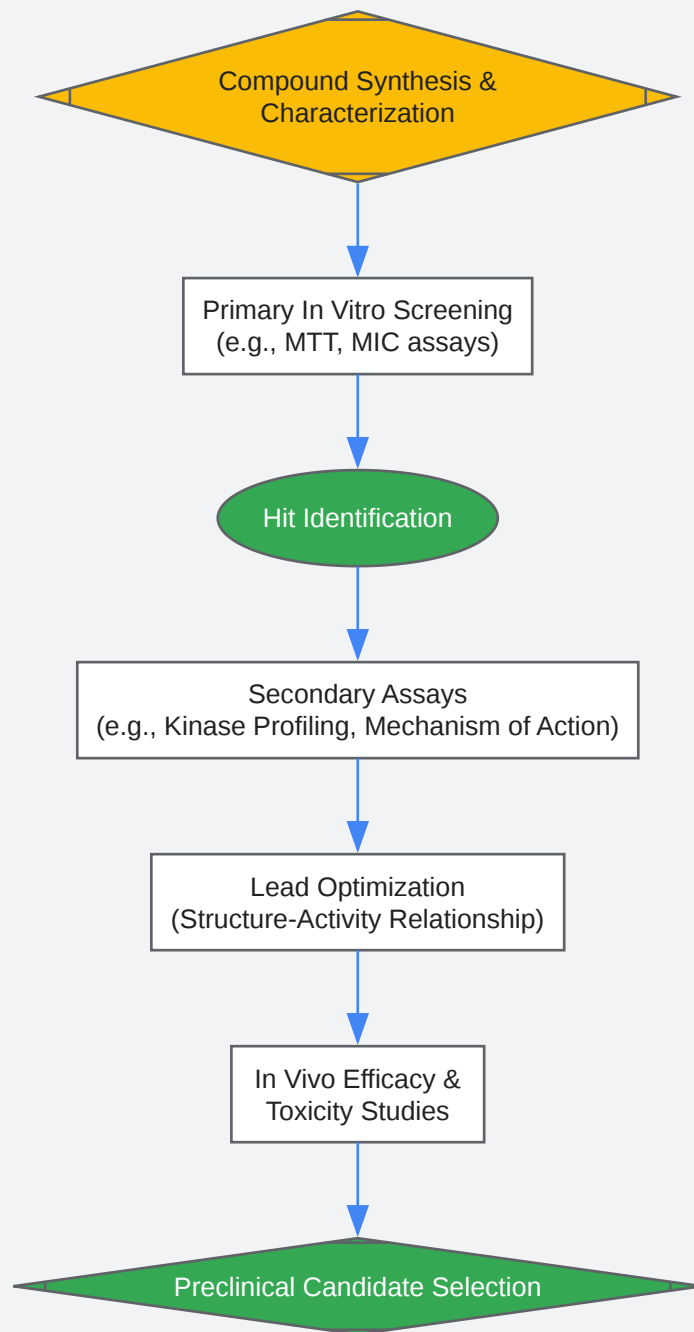
To aid in the conceptualization of the research and development process for a novel thiazole-thiomorpholine compound, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a typical experimental workflow.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a thiazole-based compound.

Preclinical Experimental Workflow for a Novel Thiazole Derivative

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Caption: A generalized workflow for the preclinical development of a novel thiazole-based therapeutic agent.

Conclusion and Future Directions

The **3-(1,3-thiazol-2-yl)thiomorpholine** scaffold represents an intriguing starting point for the development of novel therapeutic agents. While direct experimental data is currently lacking, the well-established and diverse biological activities of the broader class of 2-aminothiazole derivatives strongly suggest its potential in areas such as oncology and infectious diseases.

Future research should focus on the synthesis and subsequent biological evaluation of this specific compound and its analogs. A systematic investigation, following a workflow similar to the one outlined above, will be crucial to elucidate its specific mechanism of action, determine its potency and selectivity, and ultimately assess its potential as a viable drug candidate. The combination of the electronically versatile thiazole ring with the structurally important thiomorpholine moiety holds significant promise for the discovery of next-generation therapeutics.

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